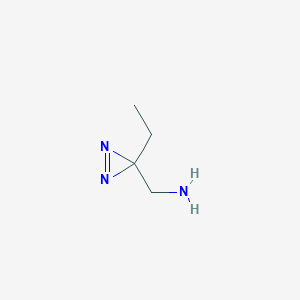
(3-ethyl-3H-diazirin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-ethyl-3H-diazirin-3-yl)methanamine is a chemical compound known for its unique structure and reactivity It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-3H-diazirin-3-yl)methanamine typically involves the formation of the diazirine ring followed by the introduction of the ethyl group and the methanamine moiety. One common method involves the reaction of an appropriate precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the formation of the diazirine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-ethyl-3H-diazirin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The compound can undergo substitution reactions where the diazirine ring or the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives .
Wissenschaftliche Forschungsanwendungen
(3-ethyl-3H-diazirin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-ethyl-3H-diazirin-3-yl)methanamine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by UV light, leading to the generation of a highly reactive carbene intermediate. This intermediate can then interact with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-methyl-3H-diazirin-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(3-phenyl-3H-diazirin-3-yl)methanamine: Contains a phenyl group, offering different reactivity and applications.
(3-trifluoromethyl-3H-diazirin-3-yl)methanamine: Features a trifluoromethyl group, providing unique properties for specific applications.
Uniqueness
(3-ethyl-3H-diazirin-3-yl)methanamine is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to other diazirine derivatives. This uniqueness makes it valuable for certain applications where the ethyl group provides distinct advantages .
Eigenschaften
Molekularformel |
C4H9N3 |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
(3-ethyldiazirin-3-yl)methanamine |
InChI |
InChI=1S/C4H9N3/c1-2-4(3-5)6-7-4/h2-3,5H2,1H3 |
InChI-Schlüssel |
FHKPKXJYMFTCQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




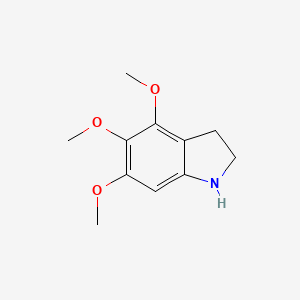
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
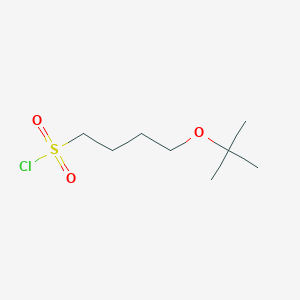
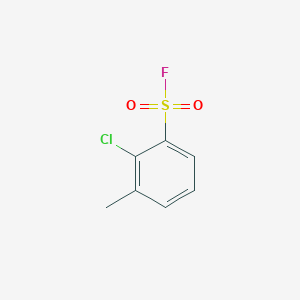
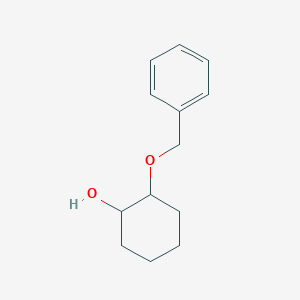
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
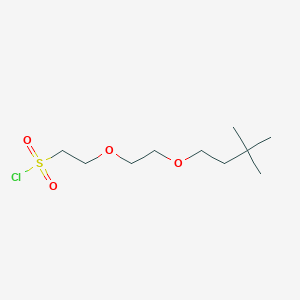

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)



